2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-15(2)27(24,25)18-11-9-17(10-12-18)13-21(23)22-14-20(26-4)19-8-6-5-7-16(19)3/h5-12,15,20H,13-14H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPQBRVUOOZKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.45 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits significant activity as an ALK (anaplastic lymphoma kinase) inhibitor . ALK is a receptor tyrosine kinase involved in several types of cancer, including non-small cell lung cancer (NSCLC). The inhibition of ALK leads to the disruption of downstream signaling pathways that promote cell proliferation and survival, ultimately inducing apoptosis in cancer cell lines such as Karpas299 and H2228.
Anticancer Activity
The compound has shown promising results in vitro against various cancer cell lines. Notably, it induces:
- Cell Cycle Arrest : The compound halts the progression of the cell cycle, preventing cancer cells from dividing.
- Apoptosis : It triggers programmed cell death, which is critical for eliminating malignant cells.
In a study involving Karpas299 and H2228 cell lines, significant apoptosis was observed at concentrations as low as 0.1 µM.
Anticonvulsant Activity
In addition to its anticancer properties, derivatives of this compound have been evaluated for their anticonvulsant activity. A related series demonstrated protective effects in seizure models (MES and scPTZ tests), indicating potential therapeutic applications in epilepsy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The isopropylsulfonyl group enhances binding affinity to the ALK receptor.
- The methoxy group contributes to lipophilicity, affecting bioavailability and distribution in biological systems.
Case Studies
Comparison with Similar Compounds
Sulfonyl-Containing Acetamides
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide (): Key difference: The sulfamoyl group (SO₂-NH-iPr) replaces the sulfonyl group (SO₂-iPr) in the target compound. Implications: Sulfamoyl groups may enhance hydrogen-bonding capacity but reduce stability compared to sulfonyl groups due to the NH moiety’s susceptibility to oxidation .
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide derivatives (): The morpholinosulfonyl group (SO₂-morpholine) replaces isopropylsulfonyl.
Aromatic Substitution Patterns
N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g) (): Features a naphthylmethyl group and dimethylaminophenyl substituent. The naphthyl group introduces significant steric bulk, likely reducing membrane permeability relative to the target compound’s o-tolyl group .
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (): Shares the o-tolyl group but replaces the isopropylsulfonylphenyl moiety with an acetylphenoxy group.
Physical and Spectral Properties
- The target compound’s methoxy group (δ ~3.3–3.5) and o-tolyl methyl (δ ~2.3) would distinguish it in NMR spectra from analogs like 5g or morpholinosulfonyl derivatives .
Enzyme Inhibition Potential
- Morpholinosulfonyl derivatives () were studied as COVID-19 inhibitors. The polar morpholine group may facilitate interactions with viral protease active sites, whereas the target compound’s isopropylsulfonyl group could favor hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
